N,N-dimethylcyclopentanamine chemical properties and structure
N,N-dimethylcyclopentanamine chemical properties and structure
An In-depth Technical Guide to N,N-dimethylcyclopentanamine: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of N,N-dimethylcyclopentanamine, a tertiary amine of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structure, synthesis, and potential applications, grounding all claims in authoritative data.
Introduction and Strategic Overview
N,N-dimethylcyclopentanamine (CAS No. 18636-91-4) is a cyclic tertiary amine.[1][2] Its structure, which combines a sterically defined cyclopentyl ring with a nucleophilic dimethylamino group, makes it a versatile building block and intermediate in the synthesis of more complex molecular architectures. While not as extensively documented as its cyclohexane analogue, its unique conformational rigidity and electronic properties present distinct opportunities in medicinal chemistry and fine chemical synthesis. This guide aims to consolidate the available technical data and provide expert insights into its handling, synthesis, and application.
Molecular Structure and Identification
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and identifiers.
Chemical Identity
-
IUPAC Name : N,N-dimethylcyclopentanamine[2]
-
Canonical SMILES : CN(C)C1CCCC1[2]
-
InChI : InChI=1S/C7H15N/c1-8(2)7-5-3-4-6-7/h7H,3-6H2,1-2H3[2]
Structural Diagram
The 2D structure of N,N-dimethylcyclopentanamine highlights the tertiary amine attached to a five-membered aliphatic ring.
Caption: 2D Chemical Structure of N,N-dimethylcyclopentanamine.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for purification, characterization, and predicting the behavior of a compound in various chemical environments.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of N,N-dimethylcyclopentanamine. This data is essential for experimental design, particularly for determining appropriate solvents, reaction temperatures, and purification methods like distillation.
| Property | Value | Source(s) |
| CAS Number | 18636-91-4 | [1][2][3] |
| Molecular Weight | 113.20 g/mol | [1][2][3] |
| Exact Mass | 113.120449483 Da | [1][2] |
| Density | 0.85 g/cm³ | [1] |
| Boiling Point | 136.4 °C at 760 mmHg | [1] |
| Flash Point | 28.2 °C | [1] |
| Vapor Pressure | 7.38 mmHg at 25 °C | [1] |
| Refractive Index | 1.458 | [1] |
| LogP | 1.49 | [1] |
| Topological Polar Surface Area (TPSA) | 3.2 Ų | [2] |
Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : While detailed spectra are proprietary or database-specific, ¹⁵N NMR spectral data for N,N-dimethylcyclopentanamine is available in specialized databases such as PubChem, which can be used to confirm the nitrogen environment.[2] ¹H and ¹³C NMR would be expected to show characteristic signals for the cyclopentyl ring protons and carbons, as well as two distinct methyl groups attached to the nitrogen.
-
Mass Spectrometry (MS) : The exact mass of 113.120 provides a clear target for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[1][2] The fragmentation pattern would likely involve the loss of methyl groups or cleavage of the cyclopentyl ring.
Synthesis and Reactivity
Understanding the synthesis and inherent reactivity of N,N-dimethylcyclopentanamine is key to leveraging it in complex synthetic workflows.
Primary Synthetic Route: Reductive Amination
The most direct and industrially scalable synthesis of N,N-dimethylcyclopentanamine is the reductive amination of cyclopentanone with dimethylamine. This well-established transformation involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the target tertiary amine.
Key precursors for this synthesis are:
-
Cyclopentanone[1]
-
Dimethylamine[1]
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation).
Caption: General workflow for the synthesis via reductive amination.
Experimental Protocol: Lab-Scale Reductive Amination
This protocol is a representative methodology and must be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Reactor Setup : To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cyclopentanone (1.0 eq) and a solution of dimethylamine (1.1-1.5 eq, typically 2M in THF or methanol). Dilute with a suitable solvent such as 1,2-dichloroethane or methanol.
-
Iminium Formation : Cool the mixture to 0 °C and add glacial acetic acid (1.0-1.2 eq) dropwise to catalyze the formation of the iminium intermediate. Stir for 20-30 minutes.
-
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise, ensuring the internal temperature remains below 25 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup : Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Drying and Concentration : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification : Purify the resulting crude oil by fractional distillation under reduced pressure to yield N,N-dimethylcyclopentanamine as a pure liquid.
Chemical Reactivity
-
Basicity : As a tertiary amine, the lone pair of electrons on the nitrogen atom imparts significant Brønsted-Lowry basicity, allowing it to act as a proton scavenger or a base catalyst in various reactions.
-
Nucleophilicity : The nitrogen atom is also nucleophilic, readily reacting with electrophiles. It can undergo quaternization reactions with alkyl halides to form quaternary ammonium salts.
-
Role as a Scaffold : The cyclopentyl ring provides a conformationally restricted scaffold. Modifications to the ring or using the amine as a handle for further functionalization are common strategies in synthetic campaigns.
Applications in Research and Drug Development
While specific applications of N,N-dimethylcyclopentanamine are not widely published, its structural motifs are highly relevant in modern chemistry.
-
Pharmaceutical Intermediate : The dimethylamine pharmacophore is present in numerous FDA-approved drugs.[4] Furthermore, the cyclopentane ring serves as a rigid bioisostere for more flexible alkyl chains, a strategy used to improve binding affinity and pharmacokinetic properties of drug candidates.[5] Therefore, N,N-dimethylcyclopentanamine is a valuable starting material or fragment for synthesizing novel therapeutic agents.[5][6]
-
Fine Chemical Synthesis : It can be used as a precursor for creating more complex nitrogen-containing molecules, including heterocyclic compounds and ligands for catalysis.[6]
-
Material Science : Sterically hindered amines are investigated for applications such as CO₂ capture, suggesting that derivatives of this compound could be of interest in this field.[5]
Safety, Handling, and Storage
Tertiary amines like N,N-dimethylcyclopentanamine require careful handling due to their potential hazards. The safety information for structurally similar compounds, such as N,N-dimethylcyclohexylamine, provides a strong basis for handling protocols.[7][8][9]
-
Primary Hazards :
-
Personal Protective Equipment (PPE) :
-
First Aid Measures :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[7][10]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[7]
-
-
Storage and Handling :
Conclusion
N,N-dimethylcyclopentanamine is a structurally simple yet synthetically potent molecule. Its well-defined chemical properties, accessible synthetic routes, and the proven value of its constituent motifs in medicinal chemistry position it as a key intermediate for innovation. Adherence to rigorous safety protocols is paramount to its effective and safe utilization in research and development.
References
-
N,N-Dimethylcyclopentanamine | CAS#:18636-91-4. Chemsrc. [Link]
-
Cyclopentanamine, N,N-dimethyl- | C7H15N | CID 140407. PubChem, National Center for Biotechnology Information. [Link]
-
Cyclopentanamine,N,N-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]
-
N,n-dimethyl-3-cyclopenten-1-amine | C7H13N | CID 10678201. PubChem, National Center for Biotechnology Information. [Link]
-
N,N-dimethylcyclopent-2-en-1-amine | C7H13N | CID 139372. PubChem, National Center for Biotechnology Information. [Link]
-
N,N-Dimethyl-3-cyclopenten-1-amine. Natural Micron Pharm Tech. [Link]
-
N,N-Diethylcyclopentanamine | C9H19N | CID 20393752. PubChem, National Center for Biotechnology Information. [Link]
-
N-cyclopentyl-N-methylcyclopentanamine | C11H21N | CID 255593. PubChem, National Center for Biotechnology Information. [Link]
-
N,N-Dimethylcyclopentanecarboxamide | C8H15NO | CID 550256. PubChem, National Center for Biotechnology Information. [Link]
-
2,2-Dimethylcyclopentan-1-amine | C7H15N | CID 15196532. PubChem, National Center for Biotechnology Information. [Link]
-
Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Methods and Protocols. [Link]
-
N-Methylcyclopentanamine | CAS#:2439-56-7. Chemsrc. [Link]
-
N,N-Dimethyl-1-pentanamine | C7H17N | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]
-
Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. PrepChem.com. [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]
- Method of preparing N,N-dimethyl cyclohexylamine catalyst.
Sources
- 1. N,N-Dimethylcyclopentanamine | CAS#:18636-91-4 | Chemsrc [chemsrc.com]
- 2. Cyclopentanamine, N,N-dimethyl- | C7H15N | CID 140407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentanamine,N,N-dimethyl- [webbook.nist.gov]
- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N,N-Dimethyl-3-cyclopenten-1-amine - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
